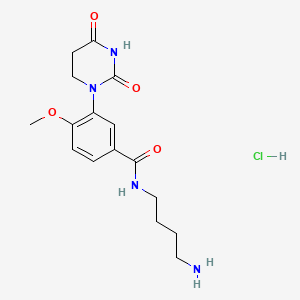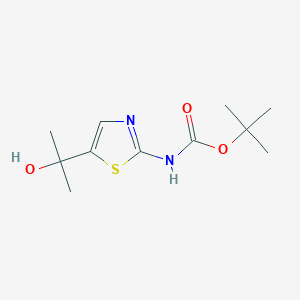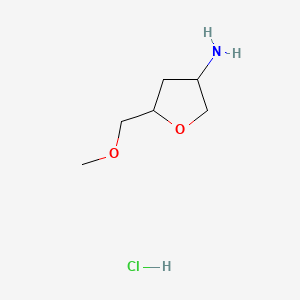![molecular formula C8H18ClN3O B13576473 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride](/img/structure/B13576473.png)
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride involves several steps. One common synthetic route includes the reaction of 1-methylimidazolidin-2-one with 3-(methylamino)propyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .
Applications De Recherche Scientifique
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride involves its interaction with specific molecular targets. It can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting or modifying their activity. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms .
Comparaison Avec Des Composés Similaires
1-Methyl-3-[3-(methylamino)propyl]imidazolidin-2-onehydrochloride can be compared with other similar compounds, such as:
1-Methyl-3-[3-(dimethylamino)propyl]imidazolidin-2-onehydrochloride: This compound has an additional methyl group on the amino moiety, which can affect its reactivity and interactions.
1-Methyl-3-[3-(ethylamino)propyl]imidazolidin-2-onehydrochloride: The presence of an ethyl group instead of a methyl group can lead to differences in steric hindrance and chemical behavior.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs .
Propriétés
Formule moléculaire |
C8H18ClN3O |
|---|---|
Poids moléculaire |
207.70 g/mol |
Nom IUPAC |
1-methyl-3-[3-(methylamino)propyl]imidazolidin-2-one;hydrochloride |
InChI |
InChI=1S/C8H17N3O.ClH/c1-9-4-3-5-11-7-6-10(2)8(11)12;/h9H,3-7H2,1-2H3;1H |
Clé InChI |
NTFCLZPZIHNZTI-UHFFFAOYSA-N |
SMILES canonique |
CNCCCN1CCN(C1=O)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)


![tert-butyl N-[3-(aminomethyl)-4-fluorophenyl]carbamate](/img/structure/B13576433.png)






